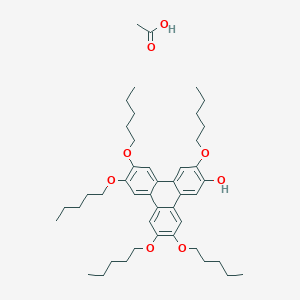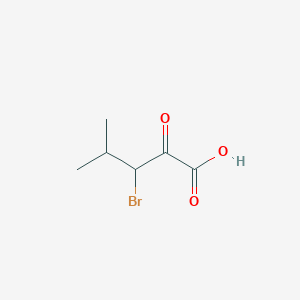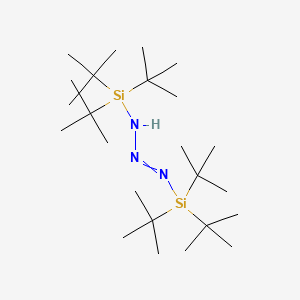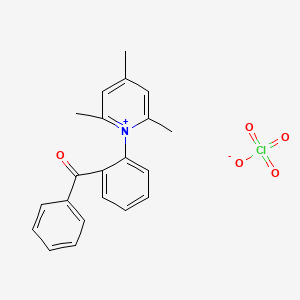
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol is a complex organic compound that combines the properties of acetic acid with a polyether derivative of triphenylene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol typically involves multiple steps. The starting material is usually triphenylene, which undergoes a series of etherification reactions to introduce the pentapentoxy groups at the 3, 6, 7, 10, and 11 positions. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The pentapentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism by which acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s polyether structure allows it to form stable complexes with metal ions or other molecules, potentially altering their activity. Additionally, the acetic acid moiety can participate in hydrogen bonding or other interactions that influence the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Triphenylene: The parent compound of acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol, which lacks the pentapentoxy and acetic acid groups.
Polyether Derivatives: Compounds with similar polyether structures but different core aromatic systems.
Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functional groups but different aromatic or polyether components.
Uniqueness
This compound is unique due to its combination of a polyether structure with an acetic acid moiety, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications where both polyether and carboxylic acid functionalities are required.
Properties
CAS No. |
88458-67-7 |
|---|---|
Molecular Formula |
C45H66O8 |
Molecular Weight |
735.0 g/mol |
IUPAC Name |
acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol |
InChI |
InChI=1S/C43H62O6.C2H4O2/c1-6-11-16-21-45-39-27-33-32(26-38(39)44)34-28-40(46-22-17-12-7-2)42(48-24-19-14-9-4)30-36(34)37-31-43(49-25-20-15-10-5)41(29-35(33)37)47-23-18-13-8-3;1-2(3)4/h26-31,44H,6-25H2,1-5H3;1H3,(H,3,4) |
InChI Key |
IDAHCBVZCNIYFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)OCCCCC)OCCCCC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)

![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)



